

Enantioselectivity with (1S,2S)-DACH-phenyl Trost Ligand: A Comparative Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1S,2S-Dhac-phenyl trost ligand*

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The (1S,2S)-DACH-phenyl Trost ligand, a C₂-symmetric diphosphine ligand, has established itself as a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) and related enantioselective transformations. Its rigid cyclohexane backbone and tunable electronic properties, conferred by the diphenylphosphinobenzoyl arms, allow for excellent stereocontrol in a variety of reactions, consistently delivering products with high enantiomeric excess (ee). This guide provides a comprehensive literature review of the enantioselectivity achieved with the (1S,2S)-DACH-phenyl Trost ligand, presenting quantitative data, detailed experimental protocols, and comparisons with alternative ligands to inform researchers, scientists, and drug development professionals.

Performance in Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA is the hallmark application of the Trost ligands. The (1S,2S)-DACH-phenyl Trost ligand has demonstrated exceptional performance in the reaction of various allylic substrates with a wide range of nucleophiles.

Table 1: Enantioselective Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

Nucleophile	Solvent	Temp (°C)	Yield (%)	ee (%)
Dimethyl malonate	THF	RT	>95	98-99
Benzylamine	THF	40	95	99
Phthalimide	CH ₂ Cl ₂	RT	99	72
Indole	Toluene	50	92	99
p-Toluenesulfinate	THF	RT	95	96

As the data indicates, the (1S,2S)-DACH-phenyl Trost ligand consistently provides high to excellent enantioselectivities with a variety of carbon, nitrogen, and sulfur nucleophiles in the presence of the benchmark substrate, rac-1,3-diphenylallyl acetate.

Dynamic Kinetic Asymmetric Transformations (DYKAT)

The (1S,2S)-DACH-phenyl Trost ligand is also highly effective in dynamic kinetic asymmetric transformations (DYKAT), where a racemic starting material is converted to a single enantiomer of the product in theoretically 100% yield. A notable example is the DYKAT of racemic allene acetates.

Table 2: Dynamic Kinetic Asymmetric Allylic Alkylation of Racemic Allene Acetates

Allene Substrate (R)	Nucleophile	Base	Yield (%)	ee (%)
n-Butyl	Dimethyl malonate	BSA, AcOK	81	86
Cyclohexyl	Dimethyl malonate	BSA, AcOK	85	91
t-Butyl	Dimethyl malonate	BSA, AcOK	78	91
n-Butyl	Benzylamine	Cs ₂ CO ₃	89	92
Cyclohexyl	Benzylamine	Cs ₂ CO ₃	91	95

Desymmetrization of meso-Compounds

The desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral molecules. The (1S,2S)-DACH-phenyl Trost ligand, in conjunction with a palladium catalyst, has been successfully employed for the desymmetrization of various meso-diols and their derivatives, affording chiral products with high enantiopurity. For instance, the desymmetrization of meso-2-cyclopenten-1,4-diol bis(carbamate) proceeds with excellent enantioselectivity.

Table 3: Desymmetrization of meso-Substrates

Substrate	Nucleophile	Solvent	Yield (%)	ee (%)
meso-2-Cyclopenten-1,4-diol bis(carbamate)	(intramolecular)	THF	95	96
meso-Cyclohex-2-ene-1,4-diyl bis(carbonate)	4-Methoxy-N-(sulfamoyloxy)benzenesulfonamide	CH ₂ Cl ₂	90	95
meso-Cyclopent-4-ene-1,3-diyl bis(tosylcarbamate)	(intramolecular)	bmpyBF ₄	100	96

Asymmetric Allylic Amination

The introduction of a nitrogen-containing functionality in a stereocontrolled manner is a critical transformation in organic synthesis. The (1S,2S)-DACH-phenyl Trost ligand has been utilized in asymmetric allylic amination reactions, providing access to chiral amines and their derivatives with high enantioselectivity.

Table 4: Asymmetric Allylic Amination

Allylic Substrate	Amine Nucleophile	Solvent	Yield (%)	ee (%)
rac-1,3-Diphenylallyl acetate	Benzylamine	THF	95	99
5- and 6-membered ring allylic carbonates	4-Methoxy-N-(sulfamoyloxy)benzenesulfonamide	CH ₂ Cl ₂	up to 96	up to 96
2-Vinyloxirane	1,2-Disubstituted hydrazines	CH ₂ Cl ₂	up to 93	up to 93

Comparison with Other Ligands

The performance of the (1S,2S)-DACH-phenyl Trost ligand is often benchmarked against other privileged chiral ligands in asymmetric catalysis.

Table 5: Ligand Comparison in the Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of a Thietane 1,1-Dioxide Derivative

Ligand	Solvent	ee (%)
(S,S)-DACH-phenyl Trost	1,4-Dioxane	34
PHOX (L1)	1,4-Dioxane	8
DACH-naphthyl Trost (L3)	1,4-Dioxane	24
(S,S)-ANDEN Trost (L4)	1,4-Dioxane	83

In this specific decarboxylative AAA, the (S,S)-ANDEN Trost ligand outperformed the (S,S)-DACH-phenyl Trost ligand, highlighting that the optimal ligand choice is often substrate and reaction dependent. However, for a broad range of "standard" AAA reactions, the DACH-phenyl Trost ligand remains a highly reliable and effective choice.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate:

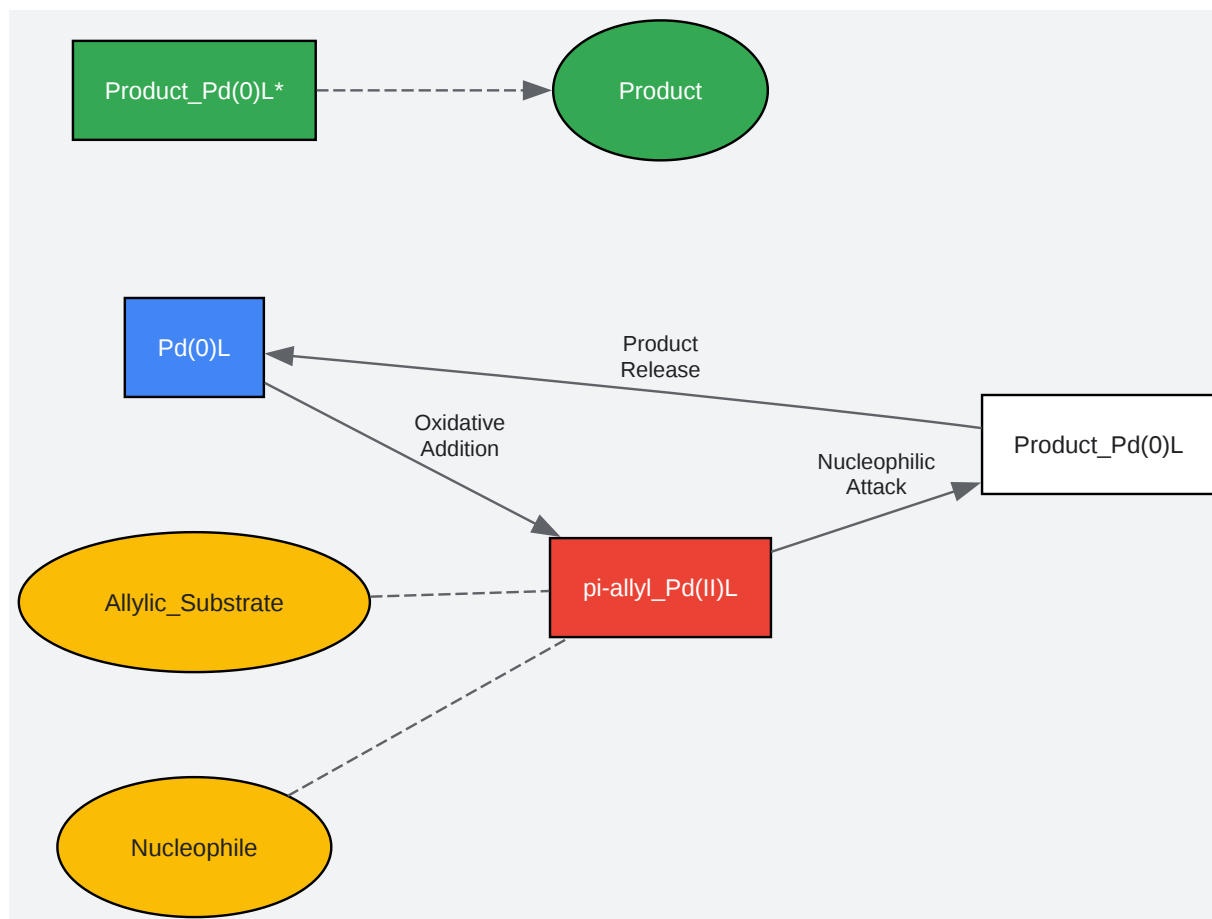
To a solution of rac-1,3-diphenylallyl acetate (1.0 equiv) in THF is added dimethyl malonate (1.2 equiv) and a base (e.g., BSA, 1.2 equiv) followed by a catalytic amount of the palladium precursor $[\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3]$ (2.5 mol%) and the (1S,2S)-DACH-phenyl Trost ligand (7.5 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

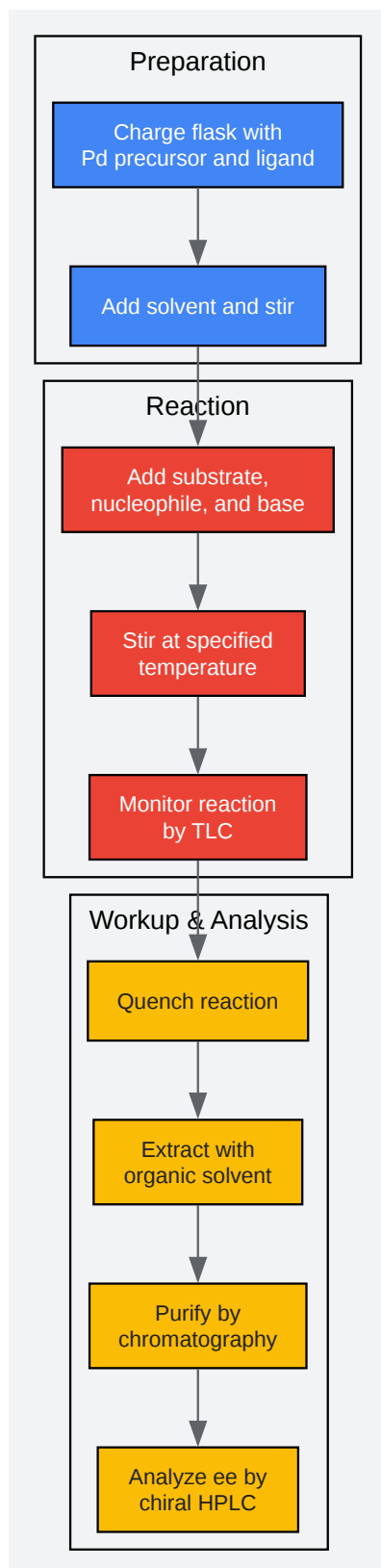
General Procedure for Dynamic Kinetic Asymmetric Allylic Alkylation of a Racemic Allene Acetate with Benzylamine:

A mixture of the palladium precursor $[\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3]$ (2.5 mol%) and the (1S,2S)-DACH-phenyl Trost ligand (7.5 mol%) in THF is stirred at room temperature for 30 minutes. The racemic allene acetate (1.0 equiv), benzylamine (1.1 equiv), and an excess of cesium carbonate (Cs_2CO_3 , 2.0 equiv) are then added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the enantioenriched allene. The enantiomeric excess is determined by chiral HPLC.

Visualizing the Catalytic Cycle

The following diagrams illustrate the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation and a typical experimental workflow.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com